1-(difluoromethyl)-3,5-diethyl-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoromethyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazol-4-amine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of a pyrazole precursor with difluoromethylating agents under controlled conditions. For instance, the difluoromethylation can be achieved using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods that can transfer CF₂H to specific sites on the pyrazole ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of the pyrazole ring, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazol-4-amine involves its interaction with molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological processes, making the compound effective in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-3,5-diethyl-1H-pyrazol-4-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine: Similar but with dimethyl groups instead of diethyl groups.
Uniqueness
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazol-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .
Properties
Molecular Formula |
C8H13F2N3 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-diethylpyrazol-4-amine |
InChI |
InChI=1S/C8H13F2N3/c1-3-5-7(11)6(4-2)13(12-5)8(9)10/h8H,3-4,11H2,1-2H3 |
InChI Key |
SBBSGYOSCZKOOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C(F)F)CC)N |
Origin of Product |
United States |
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